1-(5-Methylpyrimidin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-8-4-9-7(5)6(2)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPRPAWYCBJUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743167 | |

| Record name | 1-(5-Methylpyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932738-65-3 | |

| Record name | 1-(5-Methylpyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone: A Key Building Block for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic methodology for preparing 1-(5-methylpyrimidin-4-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research sectors. Pyrimidine derivatives are integral components of numerous bioactive molecules, and the targeted compound serves as a critical intermediate for the synthesis of a diverse range of more complex molecular architectures. This document details a field-proven protocol centered on the Grignard reaction with a cyanopyrimidine precursor, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and expected analytical characterization. The guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable synthesis.

Introduction and Strategic Importance

Pyrimidine-based structures are foundational scaffolds in medicinal chemistry, famously constituting the building blocks of nucleic acids (thymine, cytosine, uracil) and appearing in numerous therapeutic agents. The introduction of an acetyl group onto the pyrimidine ring, as seen in 1-(5-methylpyrimidin-4-yl)ethanone, provides a versatile chemical handle for further molecular elaboration. This ketone functionality can readily participate in a wide array of chemical transformations, including but not limited to, reductive amination, aldol condensations, and transition-metal-catalyzed cross-coupling reactions. Consequently, 1-(5-methylpyrimidin-4-yl)ethanone is a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs, targeting areas such as antiviral and anticancer research.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of 1-(5-methylpyrimidin-4-yl)ethanone can be efficiently achieved through the nucleophilic addition of an organometallic reagent to a nitrile precursor. A retrosynthetic analysis logically disconnects the target ketone at the carbon-carbonyl carbon bond, identifying 4-cyano-5-methylpyrimidine as a key starting material and a methyl organometallic species as the required synthon.

The Grignard reaction is an exemplary choice for this transformation due to its reliability and the commercial availability of the required reagents. The core of this synthetic strategy involves two main stages:

-

Nucleophilic Addition: A Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The carbon atom bonded to magnesium is highly carbanionic and readily attacks the electrophilic carbon of the nitrile group in 4-cyano-5-methylpyrimidine. This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine (an imine-magnesium complex).

-

Acidic Hydrolysis: The intermediate imine is unstable and is not typically isolated. Subsequent quenching of the reaction mixture with an aqueous acid, such as hydrochloric acid, protonates the nitrogen atom, leading to the formation of an iminium ion. This species is then readily hydrolyzed by water to yield the desired ketone and ammonia. The prolonged stirring with acid ensures the complete conversion of the imine to the ketone[1].

This method is advantageous as it constructs the key carbon-carbon bond directly and utilizes readily accessible starting materials.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of 1-(5-methylpyrimidin-4-yl)ethanone. All operations involving Grignard reagents must be conducted under anhydrous conditions to prevent quenching of the reagent.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Cyano-5-methylpyrimidine | C₆H₅N₃ | 119.12 | 14037-67-1 | Major Chemical Suppliers |

| Methylmagnesium bromide (3.0 M in THF) | CH₃MgBr | 119.27 | 75-16-1 | Major Chemical Suppliers |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Major Chemical Suppliers |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Major Chemical Suppliers |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Major Chemical Suppliers |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Major Chemical Suppliers |

Synthetic Protocol

The overall synthetic scheme is depicted below:

Sources

1-(5-Methylpyrimidin-4-yl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Methylpyrimidin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-(5-Methylpyrimidin-4-yl)ethanone, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from foundational principles of pyrimidine chemistry and data from structurally related analogs to present a robust profile. We will delve into its predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures for characterization, and its reactivity profile. This guide is intended to serve as a foundational resource for scientists exploring the utility of this compound as a versatile building block in the development of novel chemical entities.

Molecular Overview and Significance

1-(5-Methylpyrimidin-4-yl)ethanone belongs to the pyrimidine class of heterocycles, which are core structures in numerous biologically active compounds, including nucleic acids (thymine, cytosine) and various pharmaceuticals. The molecule's structure, featuring a ketone substituent on the π-deficient pyrimidine ring, presents a unique combination of reactive sites, making it a valuable synthon for constructing more complex molecular architectures.

The strategic placement of the methyl and acetyl groups on the pyrimidine core dictates its electronic properties and reactivity. The acetyl group at the C4 position and the methyl group at the C5 position are crucial for modulating the molecule's interaction with biological targets and its utility in synthetic transformations.

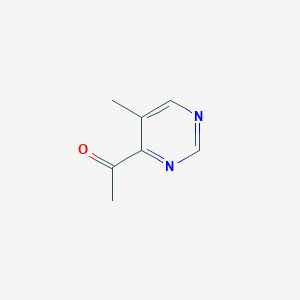

Figure 1: 2D Structure of 1-(5-Methylpyrimidin-4-yl)ethanone.

Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Formula | C₇H₈N₂O | Calculated |

| Molecular Weight | 136.15 g/mol | Calculated |

| CAS Number | Not assigned | Literature Survey |

| Appearance | Off-white to yellow solid | Predicted |

| Boiling Point | ~110-120 °C at 13 Torr | Extrapolated from analog[1] |

| pKa (of conjugate acid) | ~ -1.5 to 0.5 | Predicted based on analogs[1] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted |

| Storage Condition | Inert atmosphere, 2-8°C | Recommended for analogs[2] |

Expert Rationale: The pyrimidine ring's two nitrogen atoms are electron-withdrawing, which significantly lowers the basicity compared to pyridine (pKa ~5.2). Therefore, the predicted pKa is expected to be low. The boiling point is extrapolated from a pyridine analog with a similar molecular weight.[1] Standard storage conditions for heterocyclic compounds are recommended to prevent degradation.[2]

Synthesis Strategies and Methodologies

The synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone can be approached through established methods for pyrimidine ring formation. The most common and versatile is the Principal Synthesis , which involves the condensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N synthon like formamidine.

Figure 2: General workflow for the synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on well-established pyrimidine syntheses.[3][4] Optimization of reaction time, temperature, and stoichiometry is recommended for achieving maximum yield.

Step 1: Reaction Setup

-

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate (1.1 eq.).

-

Stir the mixture at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

Step 2: Reagent Addition

-

Add a solution of 2-methyl-3-oxobutanal (1.0 eq.), the β-dicarbonyl equivalent, dropwise to the stirred mixture. Rationale: This precursor contains the necessary C4-C5(Me)-C6 backbone and the acetyl group.

Step 3: Cyclocondensation

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Rationale: Reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Step 4: Workup and Isolation

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude material using silica gel column chromatography.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Step 6: Characterization

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic and Analytical Characterization

A comprehensive analytical approach is crucial for unambiguous structure confirmation.[5]

Figure 3: Workflow for the comprehensive spectroscopic analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple and highly informative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.10 | s | 1H | H-2 | The proton at C2 is flanked by two nitrogen atoms, causing significant deshielding. |

| ~ 8.85 | s | 1H | H-6 | The proton at C6 is adjacent to a nitrogen atom, resulting in a downfield shift. |

| ~ 2.70 | s | 3H | -C(O)CH₃ | Acetyl protons are typically found in this region as a sharp singlet.[6] |

| ~ 2.55 | s | 3H | Ring-CH₃ | The methyl group on the pyrimidine ring, similar to those in related structures.[3][4] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will reflect the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198.0 | C =O | Typical chemical shift for a ketone carbonyl carbon attached to an aromatic ring. |

| ~ 161.0 | C-4 | Carbon bearing the acetyl group, deshielded by nitrogen and oxygen. |

| ~ 159.5 | C-2 | Carbon between two nitrogen atoms, highly deshielded. |

| ~ 157.0 | C-6 | Carbon adjacent to one nitrogen atom. |

| ~ 125.0 | C-5 | Carbon bearing the methyl group. |

| ~ 28.0 | -C(O)C H₃ | Acetyl methyl carbon. |

| ~ 16.0 | Ring-C H₃ | Ring methyl carbon. |

Mass Spectrometry (MS)

-

Method: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Expected M⁺: For EI, a molecular ion peak at m/z = 136.15.

-

Expected [M+H]⁺: For ESI, a protonated molecular ion at m/z = 137.16.

-

Key Fragmentation: A prominent fragment would be the loss of the acetyl group (•COCH₃, 43 Da), leading to a peak at m/z = 93.

Infrared (IR) Spectroscopy

-

~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the ketone.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

-

~2950-3050 cm⁻¹: C-H stretching from the methyl and aromatic protons.

Reactivity Profile and Mechanistic Insights

The reactivity of 1-(5-Methylpyrimidin-4-yl)ethanone is governed by the interplay between the electron-deficient pyrimidine ring and the electrophilic ketone moiety.

Figure 4: Predicted reactivity map of 1-(5-Methylpyrimidin-4-yl)ethanone.

Ring Reactivity

-

Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogens. However, without a good leaving group at these positions, such reactions are unlikely unless under harsh conditions.

-

Electrophilic Aromatic Substitution: This is generally difficult on the pyrimidine ring. The C5 position is the most electron-rich and therefore the most likely site for electrophilic attack, but the ring's overall deactivation means that strong activating conditions would be required. The existing methyl group at C5 further complicates this.

Ketone Moiety Reactivity

The acetyl group is a versatile handle for further synthetic modifications:

-

Condensation Reactions: The α-protons of the acetyl group can be deprotonated with a suitable base (e.g., LDA) to form an enolate. This enolate can then participate in aldol condensations, Claisen-Schmidt reactions with aldehydes[7][8], or alkylation reactions.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation (Baeyer-Villiger): The ketone can be converted to an ester using a peroxy acid (e.g., m-CPBA).

-

Formation of Heterocycles: The ketone can serve as a precursor for building other heterocyclic rings, for instance, by reacting with hydrazines to form pyrazoles.

Applications in Research and Drug Discovery

While specific applications for 1-(5-Methylpyrimidin-4-yl)ethanone are not documented, its structural motifs are present in a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit activities including antiviral, anticancer, and antimicrobial properties.

This compound is an ideal starting point for:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used in screening campaigns to identify fragments that bind to protein targets.

-

Combinatorial Chemistry: The reactivity of the ketone allows for the rapid generation of libraries of related compounds for high-throughput screening.

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core. This molecule provides a scaffold that can be elaborated to target specific enzyme active sites.

Conclusion

1-(5-Methylpyrimidin-4-yl)ethanone is a heterocyclic compound with significant synthetic potential. Although detailed experimental characterization is sparse in the current literature, its chemical behavior can be confidently predicted from fundamental principles of heterocyclic chemistry. Its structure offers multiple avenues for synthetic modification, making it a valuable building block for medicinal chemists and researchers in materials science. This guide provides a foundational framework for its synthesis, characterization, and derivatization, enabling its exploration in various scientific endeavors.

References

-

Lead Sciences. 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Available at: [Link]

-

Azzam, R. A., Mohamed, S. K., & Elgemeie, G. H. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(3). Available at: [Link]

-

Azzam, R. A., Mohamed, S. K., & Elgemeie, G. H. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University ORCA. Available at: [Link]

- Martins, P., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.

- Mao, S.-L., et al. (2012).

-

Makarov, M. V., et al. (2019). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate. Available at: [Link]

-

Najem, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Tikrit Journal of Pure Science, 23(3), 48–55. Available at: [Link]

-

Najem, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 230985, 1-(Pyrimidin-5-yl)ethan-1-one. Available at: [Link]

- Mao, S.-L., et al. (2012).

Sources

- 1. 5308-63-4 CAS MSDS (1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 3. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. tjpsj.org [tjpsj.org]

- 8. researchgate.net [researchgate.net]

CAS number for 1-(5-Methylpyrimidin-4-yl)ethanone

An In-depth Technical Guide to 1-(5-Methylpyrimidin-4-yl)ethanone: A Strategic Intermediate in Modern Drug Discovery

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this privileged scaffold, 1-(5-Methylpyrimidin-4-yl)ethanone represents a key heterocyclic ketone building block with significant, yet underexplored, potential for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of this compound, addressing its identification, physicochemical properties, a proposed synthetic pathway, and its prospective applications in drug development. While a dedicated CAS number for this specific molecule is not publicly cataloged, this document consolidates data from closely related analogs to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals.

Introduction to the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental components of life, most notably as the building blocks of nucleic acids (cytosine, thymine, and uracil). In the realm of medicinal chemistry, this nitrogen-containing heterocycle is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. The pyrimidine ring system is sterically compact, capable of participating in hydrogen bonding as both a donor and acceptor, and its electronic properties can be readily modulated through substitution.

These features have led to its incorporation into a multitude of approved drugs, including kinase inhibitors like Imatinib (Gleevec) and antiviral agents such as Zidovudine (AZT). The subject of this guide, 1-(5-Methylpyrimidin-4-yl)ethanone, is a functionalized pyrimidine derivative featuring an acetyl group at the C4 position and a methyl group at the C5 position. This specific arrangement of functional groups offers synthetic chemists a versatile handle for molecular elaboration, making it a molecule of high interest for constructing complex and targeted therapeutic agents.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, patent applications, and scientific reproducibility. While extensive searches of chemical databases have not identified a registered , its fundamental identifiers and predicted properties can be established.

Chemical Identifiers

For clarity and reference, the identifiers of the target compound and its closest publicly registered analog, the parent compound 1-(Pyrimidin-4-yl)ethanone, are provided below.

| Identifier | 1-(5-Methylpyrimidin-4-yl)ethanone | 1-(Pyrimidin-4-yl)ethanone (Parent Analog) |

| IUPAC Name | 1-(5-methylpyrimidin-4-yl)ethanone | 1-(pyrimidin-4-yl)ethanone |

| CAS Number | Not Publicly Available | 39870-05-8[1] |

| Molecular Formula | C₇H₈N₂O | C₆H₆N₂O[1] |

| Molecular Weight | 136.15 g/mol | 122.12 g/mol [1] |

| Canonical SMILES | CC1=CN=CN=C1C(=O)C | CC(=O)C1=NC=NC=C1[1] |

Predicted Physicochemical Properties

The physicochemical properties of a drug molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Using computational models and data from the parent analog, we can predict the key properties of 1-(5-Methylpyrimidin-4-yl)ethanone.

| Property | Predicted Value | Rationale & Impact on Drug Development |

| LogP (Lipophilicity) | ~0.5 - 0.8 | This predicted low-to-moderate lipophilicity suggests a favorable balance between aqueous solubility and cell membrane permeability, a desirable starting point for oral drug candidates. |

| Topological Polar Surface Area (TPSA) | 42.9 Ų | A TPSA in this range is often associated with good oral bioavailability and cell permeability. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

| Hydrogen Bond Donors | 0 | The absence of donor groups enhances membrane permeability. |

| Rotatable Bonds | 1 | The low number of rotatable bonds imparts conformational rigidity, which can be advantageous for binding affinity and selectivity by reducing the entropic penalty upon binding to a target. |

Proposed Synthesis and Purification Workflow

The absence of a commercial source for 1-(5-Methylpyrimidin-4-yl)ethanone necessitates a reliable synthetic protocol. Based on established organometallic and heterocyclic chemistry, a robust two-step synthesis is proposed, starting from the commercially available 4-chloro-5-methylpyrimidine.

Proposed Synthetic Scheme

The proposed synthesis involves a Grignard reaction followed by an oxidation step. This approach is chosen for its high efficiency and functional group tolerance.

Caption: Proposed Grignard-based synthesis workflow.

Step-by-Step Experimental Protocol

Materials: 4-chloro-5-methylpyrimidine, magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), acetaldehyde, Dess-Martin periodinane (DMP), dichloromethane (DCM), saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, anhydrous MgSO₄.

Step 1: Synthesis of 1-(5-Methylpyrimidin-4-yl)ethanol (Alcohol Intermediate)

-

Initiation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine and gently warm with a heat gun until violet vapors are observed. This step etches the magnesium surface to initiate Grignard formation.

-

Grignard Formation: Add anhydrous THF and a small portion of a solution of 4-chloro-5-methylpyrimidine (1.0 equivalent) in THF. Wait for the exothermic reaction to begin (solution becomes warm and cloudy). Once initiated, add the remaining 4-chloro-5-methylpyrimidine solution dropwise, maintaining a gentle reflux.

-

Expert Insight: The success of a Grignard reaction hinges on strictly anhydrous conditions. Any moisture will quench the highly reactive organomagnesium species, drastically reducing the yield.

-

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the pyrimidinylmagnesium chloride intermediate.

-

Electrophilic Quench: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of acetaldehyde (1.5 equivalents) in anhydrous THF dropwise. The reaction is highly exothermic and must be controlled.

-

Workup: After 1 hour at 0 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Oxidation to 1-(5-Methylpyrimidin-4-yl)ethanone (Final Product)

-

Reaction Setup: Dissolve the crude 1-(5-methylpyrimidin-4-yl)ethanol from the previous step in dichloromethane (DCM).

-

Oxidation: Add Dess-Martin periodinane (DMP, 1.5 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-2 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: DMP is a mild and highly selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It minimizes over-oxidation and side reactions, ensuring a cleaner product profile compared to harsher reagents like chromic acid.

-

-

Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate to reduce excess DMP. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Final Polish: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(5-Methylpyrimidin-4-yl)ethanone as a pure solid.

Applications in Drug Discovery and Development

The true value of 1-(5-Methylpyrimidin-4-yl)ethanone lies in its utility as a versatile intermediate. Its acetyl group is a key functional handle for a variety of chemical transformations to build more complex molecules.

Role as a Kinase Inhibitor Scaffold

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrimidine ring is a well-established hinge-binding motif. The acetyl group on this compound can be readily transformed into more complex side chains designed to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

For example, the ketone can undergo:

-

Reductive Amination: To introduce substituted amine side chains.

-

Alpha-Halogenation: Followed by nucleophilic substitution to build elaborate ethers or thioethers.

-

Condensation Reactions: Such as aldol or Knoevenagel condensations to form α,β-unsaturated systems, which can act as Michael acceptors for covalent inhibition.

A derivative of this scaffold, 1-(2-amino-4-methylpyrimidin-5-yl)ethanone, serves as a building block for antiviral and anticancer agents, highlighting the therapeutic potential of this chemical class.

Sources

1-(5-Methylpyrimidin-4-yl)ethanone structure elucidation

This rigorous, evidence-based workflow exemplifies a gold-standard approach to molecular structure elucidation. Each step serves to validate the others, resulting in a trustworthy and scientifically sound conclusion essential for advancing research in medicinal chemistry and materials science. [13]

References

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). Semantic Scholar.

- Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.

- Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis Online.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

- Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). ACS Publications. Retrieved from [Link]

-

Ketone Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

- Spectroscopy of Aldehydes and Ketones. (n.d.). Vanderbilt University.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. (n.d.). Lead Sciences. Retrieved from [Link]

-

Ethanone, 1-(1,2,3,4,7,7a-hexahydro-1,4,4,5-tetramethyl-1,3a-ethano-3aH-inden-6-yl)-. (n.d.). PubChem. Retrieved from [Link]

-

1-(5-(2-methylpyrimidin-4-yl)pyridin-2-yl)ethanone. (n.d.). Alchemist-pharm. Retrieved from [Link]

-

1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. (n.d.). African Rock Art. Retrieved from [Link]

-

Supplementary Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. (2024). SpringerLink. Retrieved from [Link]

-

Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). (n.d.). ResearchGate. Retrieved from [Link]

-

1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1-methyl-2-pyrrolidinylidene)-. (n.d.). SpectraBase. Retrieved from [Link]

-

1-(6-Methyl-4-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

Spectroscopic Characterization of 1-(5-Methylpyrimidin-4-yl)ethanone: A Technical Guide

Abstract

Introduction

1-(5-Methylpyrimidin-4-yl)ethanone is a heterocyclic ketone with a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The precise structural confirmation of such molecules is paramount for understanding their chemical reactivity, biological activity, and for quality control in synthetic processes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

This guide will delve into the theoretical and practical aspects of NMR, IR, and MS as they apply to 1-(5-methylpyrimidin-4-yl)ethanone. By understanding the expected spectroscopic signatures, researchers can confidently identify this molecule and similar derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 1-(5-methylpyrimidin-4-yl)ethanone dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features include a pyrimidine ring, a methyl group, and an acetyl group.

Figure 1: Chemical structure of 1-(5-Methylpyrimidin-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a solid sample like 1-(5-methylpyrimidin-4-yl)ethanone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte signals.

-

Instrument Setup:

-

Use a spectrometer with a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.[2]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Number of Scans (NS): 8-16 scans are generally sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic compounds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(5-methylpyrimidin-4-yl)ethanone in CDCl₃ would likely exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | Singlet | 1H | H2 (pyrimidine ring) | Protons on electron-deficient aromatic rings are deshielded and appear at a high chemical shift. |

| ~8.7 | Singlet | 1H | H6 (pyrimidine ring) | Similar to H2, this proton is on the electron-deficient pyrimidine ring. |

| ~2.8 | Singlet | 3H | -CH₃ (acetyl group) | Protons of a methyl group adjacent to a carbonyl are typically found in this region. |

| ~2.5 | Singlet | 3H | -CH₃ (pyrimidine ring) | Protons of a methyl group attached to an aromatic ring are typically found in this region. |

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C=O (acetyl) | Carbonyl carbons in ketones are highly deshielded. |

| ~165 | C4 (pyrimidine ring) | Aromatic carbon attached to the acetyl group. |

| ~160 | C2 (pyrimidine ring) | Aromatic carbon between two nitrogen atoms. |

| ~158 | C6 (pyrimidine ring) | Aromatic carbon adjacent to a nitrogen atom. |

| ~130 | C5 (pyrimidine ring) | Aromatic carbon attached to the methyl group. |

| ~25 | -CH₃ (acetyl) | Aliphatic carbon of the acetyl group. |

| ~15 | -CH₃ (pyrimidine) | Aliphatic carbon of the methyl group on the ring. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Predicted IR Spectrum

The IR spectrum of 1-(5-methylpyrimidin-4-yl)ethanone is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₃) |

| ~1700 | C=O stretch | Ketone |

| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring |

| ~1400-1350 | C-H bend | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules:

-

Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or as a solid probe.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of 1-(5-methylpyrimidin-4-yl)ethanone is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 136.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 121. This is a very common fragmentation for methyl ketones.

-

Loss of a ketene molecule (CH₂=C=O) to give a fragment at m/z = 94.

-

Cleavage of the C-C bond between the pyrimidine ring and the carbonyl group.

-

Figure 2: Predicted major fragmentation pathways for 1-(5-Methylpyrimidin-4-yl)ethanone in EI-MS.

Conclusion

While direct experimental spectroscopic data for 1-(5-methylpyrimidin-4-yl)ethanone remains to be published, this guide provides a robust framework for its characterization based on the well-established principles of NMR, IR, and MS, and by drawing parallels with related pyrimidine structures. The detailed protocols and predicted spectral data herein serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar heterocyclic compounds. The authors recommend that any future synthesis of this compound be accompanied by a full spectroscopic characterization to be made available to the scientific community.

References

- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

- Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- Mao, S. L., & Lipshutz, B. H. (2012). A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(36), 7249-7253.

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(5-Methylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's physical properties is not merely academic; it is a cornerstone of successful development. Properties such as molecular weight, melting point, solubility, and spectroscopic profile are fundamental identifiers that ensure the quality, purity, and consistency of a starting material. For a molecule like 1-(5-Methylpyrimidin-4-yl)ethanone, which contains the versatile pyrimidine scaffold, these characteristics are critical in predicting its behavior in various experimental and physiological environments. This guide is structured to provide both the foundational data and the practical methodologies required for its effective application in research.

Section 1: Fundamental Physicochemical Properties

A precise understanding of the foundational physical properties of 1-(5-Methylpyrimidin-4-yl)ethanone is paramount for its handling, formulation, and application in synthetic chemistry and biological assays.

Molecular Identity and Structure

The initial step in characterizing any chemical entity is to confirm its molecular formula and weight, which are critical for all subsequent quantitative experiments.

Table 1: Molecular Identity of 1-(5-Methylpyrimidin-4-yl)ethanone

| Property | Value | Source |

| Chemical Name | 1-(5-Methylpyrimidin-4-yl)ethanone | - |

| Synonyms | 4-Acetyl-5-methylpyrimidine | - |

| Molecular Formula | C₇H₈N₂O | Calculated |

| Molecular Weight | 136.15 g/mol | [1] |

| CAS Number | 150165-98-7 | - |

Thermal and Physical Properties

Table 2: Thermal and Physical Data for 1-(5-Methylpyrimidin-4-yl)ethanone

| Property | Value | Type | Source |

| Boiling Point | 241.7 ± 20.0 °C | Predicted | |

| Density | 1.100 ± 0.06 g/cm³ | Predicted | |

| Melting Point | Not Reported | - | - |

Note: The absence of a reported experimental melting point highlights a data gap. A melting point determination is a recommended initial experiment upon acquiring a sample.

Section 2: Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction conditions to formulation for biological screening. A comprehensive solubility profile in a range of common laboratory solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility testing is dictated by their polarity and their common use in synthetic organic chemistry and drug discovery workflows. Solvents ranging from non-polar (e.g., hexanes) to highly polar and protic (e.g., water, ethanol) are typically employed to establish a broad understanding of the compound's solubility characteristics.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

While specific experimental solubility data for 1-(5-Methylpyrimidin-4-yl)ethanone is not available in the cited literature, its structure suggests it is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and potentially sparingly soluble in water.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity and purity of a chemical compound. This section outlines the expected spectral features of 1-(5-Methylpyrimidin-4-yl)ethanone and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the structure of 1-(5-Methylpyrimidin-4-yl)ethanone, the following proton signals are anticipated:

-

A singlet for the methyl protons of the acetyl group.

-

A singlet for the methyl protons on the pyrimidine ring.

-

Two singlets corresponding to the two protons on the pyrimidine ring.

For a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the methyl groups on the pyrimidine ring and the acetyl group show singlets at δ 2.49 and 2.52 ppm, respectively, in DMSO-d₆. The pyrimidine proton appears as a singlet at δ 8.93 ppm.[2][3][4] This provides a reasonable estimation for the chemical shifts of the titular compound.

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

One signal for the carbonyl carbon of the acetyl group.

-

One signal for the methyl carbon of the acetyl group.

-

One signal for the methyl carbon on the pyrimidine ring.

-

Four signals for the four carbons of the pyrimidine ring.

-

Sample Weighing: Accurately weigh 5-10 mg of 1-(5-Methylpyrimidin-4-yl)ethanone for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added.

-

Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.

NMR Sample Preparation Workflow

Caption: Standard workflow for preparing an NMR sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.

-

C-H Stretch: Absorptions corresponding to sp³ C-H stretching of the methyl groups will likely appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring may appear just above 3000 cm⁻¹.

-

C=N and C=C Stretch: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Sample Grinding: Grind a small amount (1-2 mg) of 1-(5-Methylpyrimidin-4-yl)ethanone into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation pathways for ketones include alpha-cleavage, which would result in the loss of a methyl radical (CH₃•) to give a fragment at m/z = 121, or the loss of an acetyl radical (CH₃CO•) to give a fragment at m/z = 93.

Mass Spectrometry Analysis Workflow

Caption: Generalized workflow for mass spectrometry analysis.

Section 4: Conclusion and Future Recommendations

This technical guide provides a summary of the known and predicted physical properties of 1-(5-Methylpyrimidin-4-yl)ethanone, along with standardized protocols for their experimental determination. While predicted data offers a useful starting point, it is imperative for researchers to perform experimental verification of these properties. The lack of published experimental data for the melting point and solubility profile represents a significant opportunity for further characterization of this compound. The spectroscopic data of related compounds provides a strong basis for the interpretation of newly acquired experimental spectra. A complete and verified set of physical property data will undoubtedly facilitate the broader application of 1-(5-Methylpyrimidin-4-yl)ethanone in drug discovery and development.

References

-

Azzam, M. S. S. (2021). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. Available at: [Link]

-

GSRI. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. gsrs.ncats.nih.gov. Retrieved January 20, 2026, from [Link]

-

Lead Sciences. (n.d.). 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Retrieved January 20, 2026, from [Link]

-

MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. . Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved January 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. . Retrieved January 20, 2026, from [Link]

-

Thanki, A. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

Sources

The Ascendant Role of Pyrimidine-Based Ketones in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very blueprint of life in the form of nucleic acids.[1][2] Its derivatives have been extensively explored, leading to a plethora of therapeutic agents with diverse biological activities.[3][4][5] This technical guide delves into a specific, yet profoundly significant, subclass: pyrimidine-based ketones. These molecules, characterized by the presence of a ketone functional group appended to the pyrimidine ring, are emerging as a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in the realms of oncology, virology, and inflammatory diseases. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds.

The Strategic Importance of the Ketone Moiety

The incorporation of a ketone group into the pyrimidine framework is not a trivial structural modification. This functional group can act as a crucial pharmacophore, engaging in specific hydrogen bonding and other non-covalent interactions with biological targets.[6] Furthermore, the ketone moiety can serve as a synthetic handle, allowing for further chemical modifications and the generation of diverse compound libraries for biological screening.

Synthetic Pathways to Pyrimidine-Based Ketones

The synthesis of pyrimidine-based ketones can be broadly approached in two ways: constructing the pyrimidine ring from a ketone-containing precursor or introducing a ketone group onto a pre-existing pyrimidine scaffold.

Building the Ring: Cyclization Strategies

A prevalent and versatile method for synthesizing pyrimidine rings involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with an amidine or a related binucleophile. When one of the carbonyl groups is part of a larger ketone moiety, this directly leads to the formation of a pyrimidine-based ketone.

One common strategy involves the use of α,β-unsaturated ketones (chalcones) as starting materials. These can be condensed with various nitrogen-containing binucleophiles, such as 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, in the presence of an acid catalyst to yield fused pyrimidine systems.[7][8][9]

Another approach utilizes the reaction of ketones with nitriles under basic conditions, often catalyzed by copper salts, to construct the pyrimidine ring. This method offers a broad substrate scope and tolerates a variety of functional groups.[10] Microwave-assisted synthesis has also been shown to be an efficient method for the cyclization of ketones with formamide and hexamethyldisilazane (HMDS) to produce pyrimidines in good yields.[11]

Post-Modification: Acylation of Pyrimidines

Alternatively, a ketone group can be introduced onto an existing pyrimidine ring. This can be achieved through various acylation reactions. For instance, simple alkylpyrimidines can be converted into pyrimidinyl ketones. One method involves the nitrosation of an active methyl group on the pyrimidine ring, followed by conversion of the resulting aldoxime to a nitrile, which can then undergo a Grignard reaction to yield the desired ketone.[12]

Therapeutic Applications and Biological Activities

The unique structural features of pyrimidine-based ketones have translated into a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrimidine derivatives, and those bearing a ketone moiety are no exception.[3][13] These compounds can exert their antiproliferative effects through various mechanisms.

Kinase Inhibition: The pyrimidine scaffold is a well-established "privileged structure" for the design of protein kinase inhibitors.[14][15] Many pyrimidine-based drugs target the ATP-binding site of kinases, and the ketone group can play a critical role in anchoring the molecule within this pocket through hydrogen bonding. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been particularly successful in this regard, with some compounds advancing to clinical trials.[16][17][18] The ketone functionality can be a key determinant of both potency and selectivity.

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine-based ketones have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including those of the colon, breast, lung, and cervix.[13] Some derivatives have also demonstrated the ability to overcome drug resistance, a major challenge in cancer therapy.[19]

Antiviral Activity

The pyrimidine core is fundamental to nucleoside analogues used in antiviral therapies. While much of the focus has been on modified sugars and the pyrimidine bases themselves, the introduction of a ketone group can lead to novel antiviral agents with distinct mechanisms of action.[4][5]

Recent research has highlighted the potential of compounds that inhibit the host's pyrimidine biosynthesis pathway as broad-spectrum antiviral agents.[20][21][22] By depriving the virus of essential building blocks for replication, these inhibitors can suppress the growth of a wide range of viruses. The antiviral properties of such compounds are not solely due to pyrimidine starvation but may also involve the induction of an innate immune response.[20]

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory and antioxidant activities.[23] Certain pyrimidine-based ketones have shown the ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenases.[9] Additionally, these compounds can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation.[7]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-based ketones is highly dependent on the nature and position of substituents on both the pyrimidine ring and any associated phenyl rings.[1][2][24] For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, the nature of the substituent on the phenyl ring attached to the core structure significantly influenced their anticancer and antioxidant activities.[7][8][9]

Systematic modifications of the substituents can lead to the optimization of potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking, are increasingly being used to guide the design of new pyrimidine-based ketones with enhanced biological activity.[8][13]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This section provides a representative protocol for the synthesis of a pyrimidine-based ketone derivative, specifically a pyrido[2,3-d]pyrimidine, adapted from the literature.[7][8][9] This multi-step synthesis involves the initial formation of an α,β-unsaturated ketone (chalcone), followed by its condensation with a pyrimidine-based binucleophile.

Step 1: Synthesis of an α,β-Unsaturated Ketone (Chalcone)

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone scaffold, which is the key electrophile for the subsequent cyclization reaction.

-

Procedure:

-

To a solution of an appropriately substituted ketone (1 equivalent) and an appropriately substituted aldehyde (1 equivalent) in absolute ethanol, add a 40% w/v aqueous solution of potassium hydroxide (KOH).

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Derivative

-

Rationale: The condensation of the α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate provides a direct route to the fused pyrido[2,3-d]pyrimidine ring system. Glacial acetic acid serves as both the solvent and an acid catalyst for the reaction.

-

Procedure:

-

A mixture of the synthesized chalcone (1 equivalent) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) in glacial acetic acid is heated at reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization or column chromatography to yield the final pyrido[2,3-d]pyrimidine derivative.

-

Characterization: The synthesized compounds should be thoroughly characterized using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures.

Future Directions and Conclusion

Pyrimidine-based ketones represent a fertile ground for the discovery of new therapeutic agents. The versatility of their synthesis and the wide range of biological activities they exhibit make them a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic methods.

-

The exploration of novel biological targets for these compounds.

-

The use of computational and structure-based design to create more potent and selective inhibitors.

-

The investigation of their potential in combination therapies, particularly in the context of cancer.

References

A comprehensive list of references will be provided at the end of the document. For the purpose of this guide, in-text citations refer to the list of search results provided in the prompt.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 19. Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy | MDPI [mdpi.com]

- 22. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

The Emergence of a Versatile Heterocycle: A Technical Guide to 1-(5-Methylpyrimidin-4-yl)ethanone

This guide provides a comprehensive technical overview of 1-(5-Methylpyrimidin-4-yl)ethanone, a substituted pyrimidine of significant interest to the chemical and pharmaceutical sciences. While a singular, celebrated moment of "discovery" for this specific molecule is not prominently documented in the annals of chemical literature, its existence is a logical consequence of the rich and extensive history of pyrimidine synthesis. This document will, therefore, explore its probable synthetic origins through the lens of classical heterocyclic chemistry, detail a robust and historically significant synthetic protocol, and discuss its physicochemical properties and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Core and Its Significance

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] The systematic study of pyrimidines began in the late 19th century, with seminal work by researchers like Pinner, who first synthesized pyrimidine derivatives in 1884 by condensing amidines with ethyl acetoacetate.[2] This pioneering work opened the door to a massive class of compounds with diverse applications.

The inherent chemical properties of the pyrimidine ring, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a privileged structure in medicinal chemistry.[3] Derivatives of pyrimidine are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] 1-(5-Methylpyrimidin-4-yl)ethanone, with its acetyl and methyl substitutions, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The methyl group can influence steric interactions and solubility, while the acetyl group provides a reactive handle for further chemical modifications.

A Historical Perspective: The Pinner Synthesis as a Probable Genesis

Given the foundational nature of the Pinner synthesis in pyrimidine chemistry, it stands as the most probable and historically relevant method for the initial preparation of 1-(5-Methylpyrimidin-4-yl)ethanone.[4] The Pinner synthesis is a robust and versatile condensation reaction between an amidine and a β-dicarbonyl compound.[5]

The logical retrosynthetic analysis of 1-(5-Methylpyrimidin-4-yl)ethanone points to two key precursors for a Pinner-type reaction:

-

An Amidine: Formamidine (H₂N-CH=NH), the simplest amidine, would provide the N1 and C2 atoms of the pyrimidine ring.

-

A β-Dicarbonyl Compound: A suitably substituted four-carbon diketone is required to form the remainder of the ring. 2-Methyl-3-oxobutanal (also known as α-methylacetoacetaldehyde) would be the ideal substrate.

The historical significance of this approach lies in its directness and reliance on fundamental and readily accessible starting materials, principles that would have guided synthetic chemists since the inception of modern organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Methylpyrimidin-4-yl)ethanone is presented below. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | Inferred |

| Molecular Weight | 136.15 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Experimental Protocol: A Representative Pinner Synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone

This section details a step-by-step protocol for a plausible synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone based on the classical Pinner reaction. This protocol is designed to be a self-validating system, with clear steps and rationales.

Reagents and Materials

-

Formamidine acetate

-

2-Methyl-3-oxobutanal (or a suitable precursor/synthetic equivalent)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Formamidine: To the stirred solution of sodium ethoxide, add formamidine acetate (1.0 equivalent). Stir the resulting mixture at room temperature for 30 minutes to liberate the free base of formamidine.

-

Addition of the β-Dicarbonyl Compound: Cool the reaction mixture in an ice bath. Slowly add a solution of 2-methyl-3-oxobutanal (1.0 equivalent) in anhydrous ethanol via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(5-Methylpyrimidin-4-yl)ethanone.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the reagents, particularly the strongly basic sodium ethoxide and the potentially sensitive enolate intermediate.

-

Use of Sodium Ethoxide: Sodium ethoxide acts as a strong base to deprotonate the formamidine salt, generating the reactive free base necessary for the condensation reaction. It also facilitates the formation of the enolate from the β-dicarbonyl compound.

-

Controlled Addition at Low Temperature: The slow addition of the β-dicarbonyl compound at a low temperature is essential to control the initial exothermic reaction and prevent the formation of side products through self-condensation or other unwanted reactions.

-

Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrimidine ring.

Mechanistic Insights

The Pinner synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone proceeds through a well-established cyclocondensation mechanism.

Caption: A simplified workflow of the Pinner synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone.

The reaction is initiated by the base-catalyzed formation of an enolate from 2-methyl-3-oxobutanal. This is followed by the nucleophilic attack of the formamidine onto one of the carbonyl groups of the diketone. An intramolecular cyclization then occurs, followed by two dehydration steps to yield the final aromatic pyrimidine product.

Conclusion and Future Outlook

1-(5-Methylpyrimidin-4-yl)ethanone, while not having a storied discovery in its own right, emerges from the rich history of pyrimidine synthesis as a valuable and versatile chemical entity. Its probable synthesis via the classical Pinner reaction underscores the enduring power of fundamental organic chemistry principles. As a functionalized pyrimidine, this compound holds significant potential as a building block in the development of novel pharmaceuticals and other functional materials. The continued exploration of its reactivity and the incorporation of its scaffold into more complex molecular architectures will undoubtedly lead to new discoveries and applications in the years to come.

References

- Borge, V. V., & Vaze, J. (2021).

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Wikipedia. (n.d.). Pyrimidine.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Wikipedia. (n.d.). Pyrimidine.

- ResearchGate. (2025).

- Growing Science. (2021).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.

- MDPI. (2023).

- PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.

- ResearchGate. (2025). Progress in Synthesis of Pyrazolopyrimidinone.

- IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.

Sources

Methodological & Application

Synthetic Routes to 1-(5-Methylpyrimidin-4-yl)ethanone Derivatives: A Detailed Guide for Researchers

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-containing compounds, 1-(5-methylpyrimidin-4-yl)ethanone and its derivatives are of significant interest as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors for oncological applications.[1] This guide provides a comprehensive overview of established and potential synthetic routes to this important class of compounds, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

The strategic importance of 1-(5-methylpyrimidin-4-yl)ethanone lies in its versatile functionality. The ketone moiety serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The pyrimidine ring itself, with its unique electronic properties and ability to participate in hydrogen bonding, is a privileged structure in drug design.

This document explores several key synthetic strategies, including classical condensation reactions and modern cross-coupling methodologies, to provide a robust toolkit for the synthesis of 1-(5-methylpyrimidin-4-yl)ethanone and its analogs.

Synthetic Strategies and Protocols

Two primary approaches for the synthesis of 1-(5-methylpyrimidin-4-yl)ethanone derivatives are detailed below: a classical ring formation approach and a modern cross-coupling strategy.

Classical Approach: Cyclocondensation of a β-Diketone with an Amidine

This traditional and cost-effective method involves the construction of the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize the target molecule, 3-methyl-2,4-pentanedione (also known as 3-methylacetylacetone) can be reacted with formamidine.

Caption: Cyclocondensation of 3-methyl-2,4-pentanedione with formamidine.

The reaction proceeds through the initial formation of an enamine intermediate by the reaction of one of the ketone groups of the β-diketone with the amidine.[2][3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The regioselectivity of the reaction is generally high, leading to the desired 4-acetyl-5-methylpyrimidine.

Materials:

-

3-Methyl-2,4-pentanedione

-

Formamidine acetate

-

Sodium ethoxide

-

Ethanol, absolute

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate, anhydrous

Procedure:

-

To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add formamidine acetate at room temperature.

-

Stir the mixture for 15 minutes to allow for the formation of free formamidine.

-

Add 3-methyl-2,4-pentanedione dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-